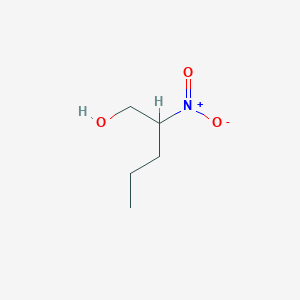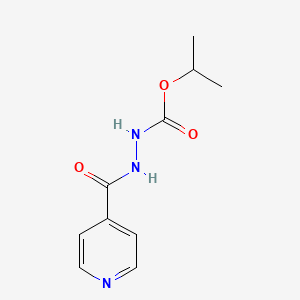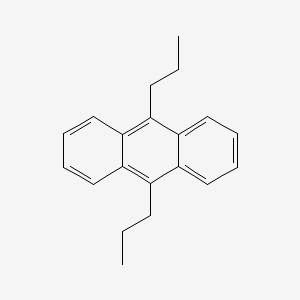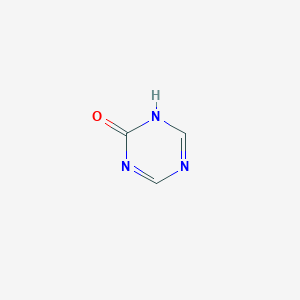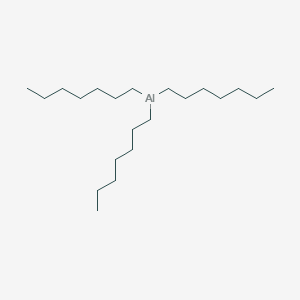
Triheptylalumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triheptylalumane is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminium atom bonded to three heptyl groups, making it a trialkylaluminium compound. Organoaluminium compounds like this compound are known for their reactivity and are often used as catalysts in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C7H15MgBr→Al(C7H15)3+3MgBrCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Triheptylalumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and heptane.
Reduction: Can be reduced to form aluminium hydride and heptane.
Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium oxide and heptane.
Reduction: Aluminium hydride and heptane.
Substitution: Heptyl halides and aluminium trihalides.
Wissenschaftliche Forschungsanwendungen
Triheptylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.
Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.
Wirkmechanismus
The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminium: Another trialkylaluminium compound with similar reactivity but different alkyl groups.
Trimethylaluminium: Known for its use in organic synthesis and as a catalyst in polymerization reactions.
Triisobutylaluminium: Used in the production of high-performance materials and as a catalyst in industrial processes.
Uniqueness of Triheptylalumane
This compound is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of certain polymers and materials.
Eigenschaften
CAS-Nummer |
1188-93-8 |
|---|---|
Molekularformel |
C21H45Al |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
triheptylalumane |
InChI |
InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3; |
InChI-Schlüssel |
FQMMZTDQJFUYSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Al](CCCCCCC)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
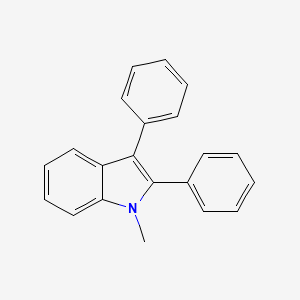
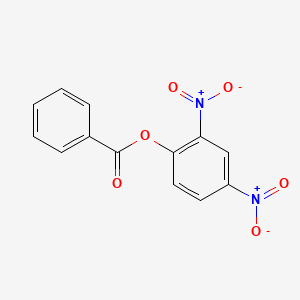
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
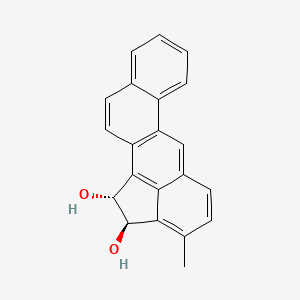
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
